molecular formula C16H22N4O B13191034 1-[3-(3-Benzyl-1,2,4-oxadiazol-5-YL)propyl]piperazine

1-[3-(3-Benzyl-1,2,4-oxadiazol-5-YL)propyl]piperazine

Cat. No.: B13191034
M. Wt: 286.37 g/mol
InChI Key: MSDNQAUZBVRGFD-UHFFFAOYSA-N
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Description

1-[3-(3-Benzyl-1,2,4-oxadiazol-5-YL)propyl]piperazine is a compound that features a piperazine ring substituted with a benzyl group and an oxadiazole moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the oxadiazole ring, a five-membered heterocyclic structure containing two nitrogen atoms and one oxygen atom, contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of benzyl carbazate with an appropriate aldehyde to form the oxadiazole ring through a condensation reaction, followed by oxidative cyclization and rearrangement . The resulting oxadiazole intermediate is then reacted with piperazine under suitable conditions to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms could further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[3-(3-Benzyl-1,2,4-oxadiazol-5-YL)propyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The oxadiazole ring can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: The compound can be reduced to form derivatives with altered functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts, to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxadiazole ring can lead to the formation of oxadiazole N-oxides, while reduction can yield hydroxylated derivatives. Substitution reactions can introduce various functional groups, such as halogens, alkyl, or aryl groups, onto the benzyl or piperazine moieties.

Mechanism of Action

The mechanism of action of 1-[3-(3-Benzyl-1,2,4-oxadiazol-5-YL)propyl]piperazine involves its interaction with specific molecular targets and pathways. The oxadiazole ring can act as a hydrogen bond acceptor, allowing the compound to interact with various biological molecules . This interaction can disrupt the function of essential proteins and enzymes in pathogens, leading to their inhibition or destruction. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-[3-(3-Benzyl-1,2,4-oxadiazol-5-YL)propyl]piperazine can be compared with other oxadiazole-containing compounds, such as:

Properties

Molecular Formula

C16H22N4O

Molecular Weight

286.37 g/mol

IUPAC Name

3-benzyl-5-(3-piperazin-1-ylpropyl)-1,2,4-oxadiazole

InChI

InChI=1S/C16H22N4O/c1-2-5-14(6-3-1)13-15-18-16(21-19-15)7-4-10-20-11-8-17-9-12-20/h1-3,5-6,17H,4,7-13H2

InChI Key

MSDNQAUZBVRGFD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CCCC2=NC(=NO2)CC3=CC=CC=C3

Origin of Product

United States

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